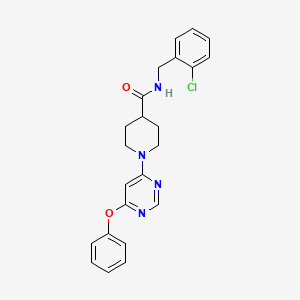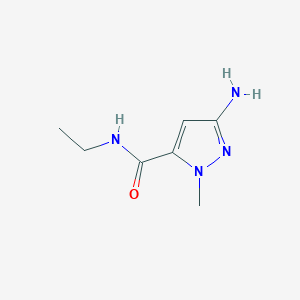
4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds like 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, often involves complex reactions and methodologies. For example, the synthesis of related benzothiazoles can be achieved through reactions involving specific precursors such as 2-aminobenzothiazoles and aldehydes in the presence of catalysts to form novel heterocyclic compounds (Bhoi et al., 2016). These processes highlight the synthetic routes that can be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of benzothiazole core, which significantly influences their physical and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of these compounds, providing detailed insights into their molecular geometry and electronic configuration (Özdemir et al., 2015).
Chemical Reactions and Properties
Benzothiazole derivatives participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The reactivity can be studied through various chemical transformations, including reactions with nucleophiles, electrophiles, and other reagents that lead to the formation of new compounds with diverse chemical properties (Dorofeenko et al., 1973).
科学的研究の応用
Synthesis and Antimicrobial Activity
4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole serves as a precursor in the synthesis of various benzothiazole derivatives with significant antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-Amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride to produce compounds screened for antibacterial and antifungal activities. Their findings contribute to the development of new antimicrobial agents, highlighting the role of benzothiazole derivatives in medicinal chemistry (Patel & Agravat, 2007).
Structure-Activity Relationships in Drug Development
The compound is also instrumental in drug development, particularly in understanding structure-activity relationships (SAR) for improving drug properties. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to enhance metabolic stability in drug molecules. This research provides insights into designing drugs with improved efficacy and reduced side effects by modifying the benzothiazole core (Stec et al., 2011).
Electrochromic Materials
In the field of materials science, benzothiazole derivatives, including those related to this compound, have been utilized in developing electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine, a benzothiazole analog, for creating fast-switching electrochromic polymers with low bandgap and favorable redox activity. Such materials have potential applications in smart windows, displays, and low-energy-consuming electronic devices (Ming et al., 2015).
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZVHLZQNPZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)
![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)



